In-Depth Technical Guide: Structural Profiling and Synthesis of 2-(2-Methoxyphenyl)propan-2-amine
In-Depth Technical Guide: Structural Profiling and Synthesis of 2-(2-Methoxyphenyl)propan-2-amine
As a Senior Application Scientist in early-stage drug discovery, encountering sterically hindered, quaternary alpha-amino building blocks is a daily reality. The molecule 2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-6) represents a highly specialized pharmacophore building block.
A critical preliminary warning for researchers: this molecule is frequently confused in uncurated chemical databases with its constitutional isomer, 1-(2-methoxyphenyl)propan-2-amine (ortho-methoxyamphetamine). However, SMILES validation (CC(N)(C1=CC=CC=C1OC)C) confirms that 74702-94-6 possesses a quaternary alpha-carbon (a gem-dimethyl group), making it an α,α -dimethylbenzylamine derivative[1].
This whitepaper details the physicochemical rationale for utilizing this building block, alongside a field-proven, self-validating synthetic protocol for its generation.
Physicochemical Profiling & Pharmacophore Potential
The structural architecture of 2-(2-Methoxyphenyl)propan-2-amine offers two distinct advantages in medicinal chemistry:
-
The Gem-Dimethyl Effect : The α,α -dimethyl substitution completely occludes the amine nitrogen from Monoamine Oxidase (MAO) mediated oxidative deamination. This imparts profound metabolic stability to drugs incorporating this motif.
-
Ortho-Methoxy Steric Locking : The methoxy group at the ortho position forces the phenyl ring into an orthogonal conformation relative to the amine side chain due to severe steric clash with the gem-dimethyl group. This restricts the molecule's conformational entropy, increasing target binding affinity if the bioactive conformation is matched.
Quantitative Data Summary
| Parameter | Value |
| IUPAC Name | 2-(2-Methoxyphenyl)propan-2-amine |
| CAS Registry Number | 74702-94-6[2] |
| Molecular Formula | C₁₀H₁₅NO[2] |
| Molecular Weight | 165.23 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų[1] |
| LogP (Predicted) | 1.889[1] |
| Hydrogen Bond Donors / Acceptors | 1 / 2[1] |
| Rotatable Bonds | 2[1] |
Synthetic Methodology: Titanium-Mediated Double Alkylation
Synthesizing sterically hindered α,α -dimethylbenzylamines is notoriously difficult. Standard Grignard additions to benzonitriles typically stop at the ketimine stage; the resulting magnesium ketimine is insufficiently electrophilic to accept a second methyl group, and attempting to force the reaction often leads to enolization or recovery of the ketone upon workup.
To bypass this, we utilize a Titanium-Mediated Double Alkylation [3]. By introducing titanium tetraisopropoxide [Ti(O−iPr)4] after the first Grignard addition, the unreactive magnesium ketimine is transmetallated into a highly electrophilic titanium-imine complex. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, facilitating the attack of the second equivalent of methylmagnesium bromide despite the immense steric shielding of the ortho-methoxy group.
Reaction Workflow
Figure 1: Titanium-mediated one-pot synthesis of 2-(2-methoxyphenyl)propan-2-amine via ketimine activation.
Experimental Protocol & Self-Validating Systems
The following step-by-step protocol is adapted from validated and scaled for standard laboratory synthesis[3].
Step-by-Step Methodology
-
Initiation & First Alkylation :
-
Dissolve 6.0 g (45.0 mmol) of 2-methoxybenzonitrile in 140 mL of anhydrous diethyl ether under an inert argon atmosphere.
-
Slowly add 45 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (135.0 mmol, 3.0 eq) at room temperature.
-
Causality: Stir for 1 hour. The first equivalent of the Grignard reagent attacks the nitrile to form a stable magnesium ketimine. The excess Grignard remains dormant in solution due to the intermediate's low electrophilicity.
-
-
Titanium Activation :
-
Dropwise, add 13.1 mL (44.3 mmol, ~1.0 eq) of titanium tetraisopropoxide to the reaction mixture.
-
Causality: The titanium reagent rapidly transmetallates the intermediate. The resulting Ti-imine complex is highly activated, immediately triggering the remaining methylmagnesium bromide in the solution to execute the second nucleophilic attack, installing the quaternary carbon.
-
-
Quenching & Isolation :
-
After 2 hours of stirring, carefully quench the reaction at 0 °C with saturated aqueous NH4Cl .
-
Filter the resulting biphasic suspension (containing precipitated titanium dioxide and magnesium salts) through a Celite pad.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via acid-base extraction to isolate the pure primary amine.
-
Analytical Validation (Self-Validating System)
To ensure the protocol has not stalled at the ketone intermediate (a common failure point if moisture degrades the titanium reagent), the system must be self-validating through NMR tracking:
-
¹³C NMR : The absolute marker of success is the disappearance of the nitrile carbon signal ( δ ~118 ppm) and the emergence of a new quaternary aliphatic carbon signal at δ ~52-55 ppm. If a signal at δ ~200 ppm appears, the reaction failed at the second alkylation step and hydrolyzed to the ketone.
-
¹H NMR (CDCl₃) : Look for a sharp, integrated 6H singlet at δ ~1.4-1.6 ppm, which definitively proves the presence of the gem-dimethyl group, alongside the 3H singlet of the methoxy group at δ ~3.8 ppm.
References
-
American Elements . "2-(2-methoxyphenyl)propan-2-amine | CAS 74702-94-6". American Elements Catalog. URL:[Link]
